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Compound of Interest

Compound Name:
2-Amino-3-bromo-6-

chloropyrazine

Cat. No.: B112278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine

phosphatase 2 (SHP2). The provided methodologies are based on published literature and are

intended to guide researchers in the preparation of these potent anti-cancer agents.

Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

signaling node in multiple cellular pathways, including the RAS-MAPK, JAK-STAT, and PI3K-

AKT cascades.[1][2] Its role in promoting cell growth, differentiation, and survival has made it a

compelling target for cancer therapy. The discovery of an allosteric binding site has enabled the

development of highly selective inhibitors that stabilize SHP2 in an inactive conformation.[3][4]

This document details the synthesis of several key allosteric SHP2 inhibitors.

SHP2 Signaling Pathways
SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs).[5] Upon

RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific

substrates, leading to the activation of downstream signaling pathways, most notably the RAS-

MAPK pathway.[2] Allosteric inhibitors block this catalytic activity by locking the enzyme in its

auto-inhibited state.
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Caption: SHP2 signaling pathways and the point of intervention for allosteric inhibitors.

Summary of Allosteric SHP2 Inhibitors
The following table summarizes the inhibitory activities of several prominent allosteric SHP2

inhibitors.
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Compound
Name

Scaffold
SHP2 IC₅₀
(nM)

pERK IC₅₀
(nM)

Cell
Proliferatio
n IC₅₀ (nM)

Reference

SHP099
Aminopyrazin

e
71 - - [3]

TNO155 Pyrazine 11 8
100

(KYSE520)
[2]

RMC-4630 - - - - [6]

TK-453
Aminopyrazin

e
23 - - [5]

Compound 8
Imidazopyrazi

ne
- - - [3]

Compound

10

Imidazopyrazi

ne
- - - [7]

Protocol 1: General Synthesis of Imidazopyrazine-
Based SHP2 Inhibitors
This protocol outlines a general synthetic route for preparing imidazopyrazine derivatives, a

potent class of allosteric SHP2 inhibitors.[3][7]
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Caption: General workflow for the synthesis of imidazopyrazine-based SHP2 inhibitors.

Materials
Halogenated imidazopyrazine core

Appropriate aryl boronic acid or aryl stannane

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK)

Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

Amine side chain

Buchwald-Hartwig ligand (e.g., Xantphos, BINAP)

Inert atmosphere (Nitrogen or Argon)

Procedure
Step 1: Suzuki or Stille Coupling[3]

To a solution of the halogenated imidazopyrazine (1.0 equiv) in a suitable anhydrous solvent

(e.g., dioxane), add the aryl boronic acid or stannane (1.1-1.5 equiv), a palladium catalyst

(0.05-0.1 equiv), and a base (2.0-3.0 equiv).

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert

atmosphere for 2-16 hours, monitoring the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the coupled

intermediate.

Step 2: Buchwald-Hartwig Amination[3]

In a reaction vessel, combine the intermediate from Step 1 (1.0 equiv), the desired amine

(1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05-0.1 equiv), a suitable ligand (0.1-

0.2 equiv), and a base (e.g., Cs₂CO₃ or t-BuOK, 1.5-2.5 equiv).

Add an anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.

Heat the reaction to 80-120 °C and stir under an inert atmosphere for 4-24 hours until the

starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing

with an organic solvent.

Concentrate the filtrate and purify the residue by flash column chromatography to yield the

final imidazopyrazine SHP2 inhibitor.

Protocol 2: Synthesis of TNO155, a Pyrazine-Based
SHP2 Inhibitor
This protocol describes the synthesis of TNO155, a clinical-stage allosteric SHP2 inhibitor.[1][8]

The key step involves a diastereoselective reductive amination.
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Caption: Synthetic workflow for the SHP2 inhibitor TNO155.

Materials
(3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-

azaspiro[4.5]decane-8-carboxylate

Hydrochloric acid (4 M in dioxane)

Methanol

6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl containing starting material

Appropriate coupling reagents

Procedure
Step 1: Deprotection of the Amine

A mixture of (3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-

azaspiro[4.5]decane-8-carboxylate (1.0 equiv) and 4 M HCl in dioxane (10 equiv) in

methanol is stirred at 40 °C for 1 hour.

After cooling to room temperature, the volatiles are removed under reduced pressure to give

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane-4-amine, which is used in the next step

without further purification.

Step 2: Coupling to the Pyrazine Core

The amine intermediate from the previous step is coupled with the activated pyrazine core.

The specific coupling conditions (e.g., nucleophilic aromatic substitution or a palladium-

catalyzed cross-coupling reaction) will depend on the nature of the pyrazine starting material.

Generally, the amine (1.0 equiv) is reacted with the pyrazine electrophile (1.0-1.2 equiv) in

the presence of a suitable base (e.g., DIPEA or K₂CO₃) in a polar aprotic solvent like DMF or

NMP.
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The reaction is heated (typically 80-120 °C) and monitored until completion.

Work-up involves partitioning between water and an organic solvent, followed by purification

of the organic layer.

The final product, TNO155, is purified by column chromatography or recrystallization.

Protocol 3: General Synthesis of Aminopyrazine-
Based SHP2 Inhibitors (e.g., SHP099 Analogs)
This protocol outlines a general route for the synthesis of aminopyrazine-based SHP2

inhibitors, exemplified by the scaffold of SHP099.[5]
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Caption: General synthetic workflow for aminopyrazine-based SHP2 inhibitors.

Materials
Substituted dichloropyrazine

Primary or secondary amine

Aryl thiol

Base (e.g., DIPEA, K₂CO₃)

Solvent (e.g., NMP, DMSO, DMF)
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Procedure
Step 1: First Nucleophilic Aromatic Substitution

To a solution of the dichloropyrazine (1.0 equiv) in a suitable solvent such as NMP, add the

desired amine (1.0-1.2 equiv) and a base like DIPEA (2.0-3.0 equiv).

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12

hours, monitoring the formation of the monosubstituted product by LC-MS.

Upon completion, dilute the reaction with water and extract with an organic solvent.

Wash the organic layer, dry, and concentrate. Purify the crude product by flash

chromatography to isolate the monosubstituted pyrazine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution (Thiolation)

Dissolve the monosubstituted intermediate (1.0 equiv) in a polar aprotic solvent like DMF.

Add the aryl thiol (1.1-1.5 equiv) and a base such as potassium carbonate (2.0-3.0 equiv).

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

After cooling, perform an aqueous work-up and extract the product into an organic solvent.

Purify the final aminopyrazine SHP2 inhibitor by column chromatography or recrystallization.

General Notes on Synthesis and Purification
All reactions should be performed under an inert atmosphere (nitrogen or argon) when using

air- and moisture-sensitive reagents.

Anhydrous solvents should be used where specified.

Reaction progress should be monitored by appropriate analytical techniques such as Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification by flash column chromatography should be performed using an appropriate

solvent system determined by TLC analysis.
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The identity and purity of the final compounds should be confirmed by analytical methods

such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of

>95% is recommended for biological testing.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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